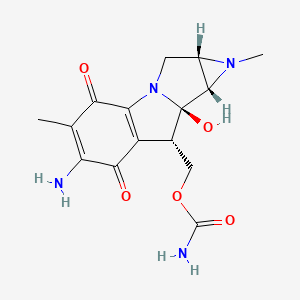

9-Epimitomycin D

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18N4O5 |

|---|---|

Molecular Weight |

334.33 g/mol |

IUPAC Name |

[(4S,6S,7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-,18?/m1/s1 |

InChI Key |

JHIATKDBEBOOCO-NTMSUYENSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N |

Origin of Product |

United States |

Biosynthesis of Mitomycins and the Emergence of 9 Epimitomycin D

Enzymatic Transformations in Mitomycin Biosynthesis

Aziridine (B145994) N-Methyltransferases (e.g., MitM, MitN)

MitN-Catalyzed Conversions Involving 9-Epimitomycin C to Mitomycin E

The enzyme MitN plays a crucial role as an aziridine N-methyltransferase in a parallel biosynthetic pathway that leads to the subclass of mitomycins with 9α-stereochemistry. researchgate.netnih.govnih.govresearchgate.net Functional analysis of MitN has demonstrated its ability to catalyze specific methylation reactions. researchgate.netnih.govresearchgate.net For instance, an in-frame deletion of the mitN gene in Streptomyces lavendulae resulted in the continued production of mitomycin A and mitomycin C, but also led to the accumulation of a new mitomycin analog, 9-epi-mitomycin C. researchgate.netnih.govresearchgate.net This finding indicated that 9-epi-mitomycin C is an intermediate in this alternative pathway. nih.gov Subsequent in vitro experiments confirmed that MitN, in the presence of S-adenosylmethionine (SAM), converts 9-epi-mitomycin C to mitomycin E. researchgate.netnih.govresearchgate.net MitN was also observed to convert mitomycin A to mitomycin F under similar conditions. researchgate.netnih.govresearchgate.net These findings collectively underscore MitN's significance in tailoring the 9α-series of mitomycins, distinguishing it from other methyltransferases like MitM, which is involved in the C9β pathway. nih.gov

Hydroxyquinone O-Methyltransferases (e.g., MmcR)

Hydroxyquinone O-methyltransferases, such as MmcR, are key tailoring enzymes in mitomycin biosynthesis. researchgate.netnih.gov MmcR, specifically, functions as a 7-O-methyltransferase in Streptomyces lavendulae, catalyzing the 7-O-methylation of 7-hydroxymitomycins. researchgate.netresearchgate.netnih.govnih.govacs.org This enzyme acts on both C9β- and C9α-configured substrates, demonstrating its broad specificity regarding the stereochemistry at C9. researchgate.netnih.govnih.govacs.org

Studies involving an mmcR gene deletion mutant strain of S. lavendulae provided direct evidence for MmcR's catalytic role. researchgate.netnih.govacs.org This mutant strain failed to produce the typical mitomycins (A, B, and C) and instead accumulated two new metabolites: 7-demethylmitomycin A and 7-demethylmitomycin B. researchgate.netnih.gov The production of mitomycins A and C, or mitomycin B, could be selectively restored by supplementing the culture medium with either 7-demethylmitomycin A or 7-demethylmitomycin B, respectively. researchgate.netnih.govacs.org This highlights the prerequisite of 7-O-methylation for the production of the clinically used mitomycin C. researchgate.netnih.gov The crystal structures of MmcR have been determined, revealing a common S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase fold and a conserved active site, consistent with a proton-assisted methyl transfer mechanism. researchgate.netnih.gov

Acyl Carrier Protein (ACP)-Dependent Modifications (e.g., MmcB)

Acyl Carrier Protein (ACP)-dependent modifications are fundamental to the early stages of mitomycin biosynthesis. MmcB, an ACP with 93 amino acid residues, plays a central role by tethering 3-amino-5-hydroxybenzoic acid (AHBA), thereby initiating the biosynthesis of mitomycin C. nih.govnih.govmdpi.com Genetic manipulation studies, including gene disruption and complementation, have identified mmcB as an essential functional gene in the mitomycin C biosynthetic pathway. nih.govnih.govmdpi.com

Further biochemical analysis has elucidated that MitE, a CoA ligase, catalyzes the CoA ligation of AHBA, which is then loaded onto MmcB. nih.govnih.govmdpi.comencyclopedia.pub MmcB's active site, Ser43, is crucial for the linkage of the 4'-phosphopantetheine (B1211885) arm, enabling the tethering of AHBA. nih.gov The interactions between MmcB and other enzymes, such as MitB and MitF, are critical for the subsequent tailoring steps, highlighting the coordinated nature of these ACP-dependent modifications. nih.govnih.govsciencegate.app

Tailoring Enzymes (e.g., MitB, MitF)

MitB and MitF are identified as MmcB-dependent tailoring enzymes that are essential for the assembly of the mitosane skeleton. researchgate.netnih.govnih.gov MitB functions as a glycosyltransferase, catalyzing the glycosylation of the AHBA-MmcB intermediate with UDP-GlcNAc. nih.govmdpi.comencyclopedia.pub This glycosylation step is vital for the structural elaboration of the mitomycin precursor. mdpi.comencyclopedia.pub

MitF, on the other hand, acts as a reductase, contributing to the complex series of modifications that lead to the mature mitomycin structure. researchgate.netresearchgate.netnih.gov Both MitB and MitF exhibit close protein-protein interactions with MmcB, as confirmed by in vitro pull-down assays and surface plasmon resonance (SPR) biosensor analysis, indicating a 1:1 binding status. nih.govnih.govsciencegate.app These interactions are crucial for the efficient channeling of intermediates and the precise enzymatic steps involved in mitosane assembly. nih.govnih.gov The disruption of genes encoding these enzymes, including mitB and mitF, has been shown to abolish mitomycin C production, underscoring their indispensable roles in the biosynthetic pathway. researchgate.netnih.gov

Stereochemical Control and Epimerization within Biosynthesis

Stereochemical control is a critical aspect of mitomycin biosynthesis, particularly at the C9 position. The mitomycin family exhibits structural diversity, with various analogs differing in their stereochemistry and functional groups. acs.orgacs.org Notably, Mitomycin B and Mitomycin D possess opposite absolute configurations at the asymmetric carbon C9. beilstein-journals.org This stereochemical difference can be influenced by epimerization events during the biosynthetic process. For instance, 9-epi-mitomycin B can be synthesized from mitomycin B through an inversion at the C-9 position. beilstein-journals.orgresearchgate.netsci-hub.se This epimerization highlights the dynamic nature of the biosynthetic machinery and its capacity to generate stereoisomeric forms. The ability to epimerize compounds like 10-O-decarbamoylmitomycin D using reagents such as diazabicyclo[5.4.0]undec-7-ene (DBU) further demonstrates the potential for interconversion between C9 epimers. researchgate.netsci-hub.seprepchem.com

Formation of 9α-Stereochemistry Mitomycins in Parallel Pathways

The biosynthesis of mitomycins involves parallel pathways that lead to compounds with distinct stereochemical configurations, particularly at the C9a position. researchgate.netnih.gov MitN, an aziridine N-methyltransferase, is specifically involved in tailoring the 9α-series of mitomycins. researchgate.netnih.govnih.govresearchgate.net This enzyme's function suggests the existence of separate aziridine N-methyltransferases that catalyze reactions in stereochemically defined pathways: MitN for the C9α series and MitM for the C9β series. nih.gov

The significance of these parallel pathways is evident from genetic studies. An in-frame deletion of the mitN gene in Streptomyces lavendulae resulted in the accumulation of 9-epi-mitomycin C, while the production of mitomycin A and mitomycin C remained unaffected. researchgate.netnih.govresearchgate.net This indicates that 9-epi-mitomycin C is a key intermediate in the 9α-stereochemistry pathway and that MitN is responsible for its subsequent modification, specifically its conversion to mitomycin E. researchgate.netnih.govresearchgate.net The ability of MitN to convert 9-epi-mitomycin C to mitomycin E, and mitomycin A to mitomycin F, underscores its role in diversifying the mitomycin scaffold through specific methylation and stereochemical control in these parallel biosynthetic routes. researchgate.netnih.govresearchgate.net

Instances of In Vivo Epimerization Events

The emergence of 9-Epimitomycin D, or more commonly, 9-epi-Mitomycin C (9-epi-MC), serves as a notable instance of in vivo epimerization within the mitomycin biosynthetic pathway. A key study demonstrated that the deletion of the mitN gene, which encodes for a putative AdoMet-dependent methyltransferase, in Streptomyces lavendulae NRRL 2564 did not abolish the production of Mitomycin C (MC) and Mitomycin A (MA). Instead, this mitN in-frame deletion mutant (DHS5373) led to the accumulation of a new mitomycin analog, identified as 9-epi-Mitomycin C psu.edunih.gov. This finding strongly suggests an in vivo epimerization event at the C-9 position, leading to the formation of the 9α-configured 9-epi-MC when the downstream enzyme (MitN) responsible for its further modification is absent or non-functional psu.edunih.gov.

Further research has explored the epimerization at the C9 position. For instance, it has been shown that the C9 carbon of Mitomycin B can be readily epimerized to yield 9-epi-Mitomycin B beilstein-journals.org. While this epimerization can be chemically induced, for example, by treating 10-O-decarbamoylmitomycin D with DBU to yield a mixture including its C-9 epimer, this chemical insight underscores the inherent lability and potential for stereochemical interconversion at this specific carbon center within the mitosane core beilstein-journals.orgsci-hub.selookchem.com. The accumulation of 9-epi-MC in the mitN deletion mutant provides a direct example of how such epimerization can occur in vivo as a consequence of altered enzymatic processing within the natural biosynthetic machinery psu.edunih.gov.

Genetic Manipulation of Mitomycin Biosynthetic Gene Clusters

Genetic manipulation of the mitomycin biosynthetic gene clusters has proven to be an invaluable tool for both elucidating the complex biosynthetic pathways and for generating novel mitomycin analogs.

Strategies for Pathway Elucidation through Gene Deletion

Gene deletion, or targeted gene inactivation, is a powerful strategy employed to understand the precise roles of individual genes and their encoded enzymes within a complex biosynthetic pathway. By disrupting specific genes, researchers can observe the accumulation of pathway intermediates or the absence of downstream products, thereby inferring the function of the deleted gene nih.gov.

In the context of mitomycin biosynthesis in Streptomyces lavendulae, several gene deletion studies have been instrumental:

Identification of Essential Genes: The disruption of genes such as mitA and mitB has been shown to completely block the production of Mitomycin C, thereby establishing their essential roles in the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) and the assembly of the mitosane ring system, respectively nih.govnih.govasm.org. Similarly, mitE, mmcB, and mitF have been identified as essential functional genes through gene disruption and complementation experiments nih.gov.

Uncovering Branch Pathways and Enzyme Specificity: The deletion of the mitN gene, as discussed, led to the accumulation of 9-epi-Mitomycin C, while the production of Mitomycin C and Mitomycin A remained unaffected psu.edunih.gov. This indicated that MitN is involved in a parallel biosynthetic pathway responsible for tailoring the 9α-series of mitomycins, rather than directly participating in the biosynthesis of MC or MA psu.edunih.gov.

Revealing Intermediate Structures: The deletion of the mmcR gene in S. lavendulae allowed for the identification of new biosynthetic intermediates, specifically 7-demethylmitomycin A and 7-demethylmitomycin B, providing further insights into the late-stage modifications of the mitomycin pathway nih.gov.

Regulatory Gene Impact: Targeted manipulation, including deletion, of putative mitomycin pathway regulators has been shown to significantly impact drug production, either increasing or decreasing the yield of the target compound, thus highlighting the regulatory mechanisms governing biosynthesis nih.govsigmaaldrich.comfrontiersin.org.

These gene deletion experiments collectively provide a detailed understanding of the enzymatic steps, key intermediates, and regulatory elements governing the assembly of the mitomycin scaffold.

Approaches for Accessing Novel Mitomycin Analogs through Genetic Engineering

Genetic engineering offers diverse approaches to manipulate biosynthetic pathways, leading to the production of novel natural product analogs with potentially altered biological activities. These strategies often involve modifying existing pathways or introducing new genetic material.

Key approaches for accessing novel mitomycin analogs through genetic engineering include:

Pathway Engineering: This involves modifying the native biosynthetic gene cluster to alter the enzymatic steps, leading to the production of new compounds. For example, the mitN gene deletion, which resulted in the accumulation of 9-epi-Mitomycin C, demonstrates how the removal of a specific enzyme can lead to the isolation of a previously unobserved analog psu.edunih.gov. This approach can "trap" intermediates or shunt the pathway towards alternative products.

Combinatorial Biosynthesis: This strategy involves combining genes or gene modules from different biosynthetic pathways, or modifying existing modules, to generate hybrid enzymes or pathways that produce structurally diverse compounds researchgate.netdtic.mil. While not exclusively applied to mitomycins in the provided context, the general principle of engineering biosynthetic gene clusters to create novel natural products is well-established nih.govsigmaaldrich.comfrontiersin.org. The molecular characterization of the mitomycin C biosynthetic gene cluster provides the foundation for such engineering efforts nih.govsigmaaldrich.com.

Heterologous Expression: Transferring an entire biosynthetic gene cluster, or parts of it, into a different host organism can facilitate the production of compounds that are difficult to obtain from the native producer, or it can be used as a platform for further pathway engineering frontiersin.org.

Enzyme Engineering and Directed Evolution: Modifying the substrate specificity or catalytic activity of specific enzymes within the pathway can lead to the incorporation of alternative precursors or the formation of new chemical bonds, resulting in novel analogs. The detailed genetic and biochemical analysis of mitomycin biosynthesis aims to inspire attempts to modify the chemical scaffold of mitomycin family antibiotics nih.gov.

Overexpression or Underexpression of Genes: Adjusting the expression levels of specific enzymes, particularly regulatory enzymes, can redirect metabolic flux and lead to the accumulation of different products or intermediates, thereby accessing novel analogs frontiersin.org.

These genetic engineering strategies provide powerful avenues for expanding the chemical diversity of the mitomycin family, potentially leading to compounds with improved pharmacological properties or novel mechanisms of action.

Chemical Synthesis and Derivatization of 9 Epimitomycin D

Total Synthetic Approaches to Mitomycin Frameworks

The total synthesis of mitomycin frameworks has been a formidable task in organic chemistry, with only a limited number of successful racemic total syntheses achieved over several decades. nih.govbeilstein-journals.org The inherent complexity stems from the need to precisely control the stereochemistry at multiple chiral centers and to manage the reactivity of highly sensitive functionalities, such as the aziridine (B145994) and quinone moieties. caltech.eduprinceton.edu

A seminal achievement in this field was the first total synthesis of mitomycin C, accomplished by Kishi in 1977. nih.govresearchgate.netudel.eduscripps.edu Kishi's strategic retrosynthesis involved introducing the highly sensitive aminal moiety at the very end of the synthetic route. nih.gov A pivotal step in this synthesis was the transannular cyclization of a methoxy-ketal derivative, which facilitated the formation of the critical eight-membered ring via an intramolecular Michael addition involving a primary amine and a quinone. nih.gov

Semisynthesis of 9-Epimitomycin D and Related Epimers

Semisynthetic approaches offer an efficient alternative to total synthesis, often utilizing readily available natural mitomycins as starting materials to generate novel derivatives or epimers, including this compound. This strategy is particularly advantageous for targeted modifications of specific stereocenters or the introduction of new functionalities.

Epimerization of 10-O-decarbamoylmitomycin D as a Key Step

The epimerization at the C9 position is a critical transformation in the semisynthesis of this compound. This process frequently involves the conversion of 10-O-decarbamoylmitomycin D. While specific detailed protocols for the epimerization of 10-O-decarbamoylmitomycin D to its C9 epimer are not extensively elaborated in the provided literature, the general principle of epimerization, particularly base-catalyzed inversion at C9, is a recognized pathway for mitomycin derivatives. ohiolink.eduresearchgate.net

Base-Catalyzed Mechanisms for C9 Stereochemistry Inversion

The stereochemical configuration at C9 in mitomycins is known to be susceptible to inversion under certain conditions, particularly in the presence of basic reagents. Base-catalyzed mechanisms for C9 stereochemistry inversion typically proceed via an enolization or a retro-Michael type reaction, followed by re-addition, which can lead to the formation of the thermodynamically more stable epimer or allow access to the desired C9 stereoisomer. ohiolink.eduresearchgate.net The precise control of reaction conditions, including the choice of base, solvent, and temperature, is paramount for achieving high efficiency and selectivity in this epimerization process.

Derivation of 9-Epimitomycin B and D from Mitomycin B

Mitomycin B (PubChem CID: 10476) and Mitomycin D (PubChem CID: 10477) are characterized by having the opposite absolute configuration at the asymmetric C9 carbon compared to Mitomycin A (PubChem CID: 10474) and Mitomycin C (PubChem CID: 5746). beilstein-journals.org Semisynthetic strategies can be employed to derive 9-Epimitomycin B and this compound from Mitomycin B. This typically involves chemical transformations designed to selectively invert the stereochemistry at C9 or to modify other parts of the molecule while preserving the desired C9 configuration. Although detailed procedures for the direct derivation of 9-Epimitomycin B and D from Mitomycin B are not explicitly provided in the search results, the existence of these C9 epimers and their structural relationship to other mitomycins is well-documented. nih.govcaltech.eduprinceton.eduohiolink.edu

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a vital area of research aimed at elucidating structure-activity relationships, enhancing pharmacological properties, or developing novel therapeutic agents. This involves systematic chemical modifications to the core structure of this compound or its synthetic precursors. Potential modification sites include the quinone ring, the aziridine moiety, or the carbamoyl (B1232498) group. princeton.eduresearchgate.net

Synthetic investigations into mitomycin analogs often incorporate strategies for the precise introduction of specific functional groups or for altering the electronic characteristics of the molecule. For example, studies have explored the stereoselective incorporation of the hydroxymethyl moiety into related benzazocane frameworks, which serve as key intermediates in the synthesis of mitomycin C and FR900482. researchgate.net Such methodologies can be adapted for the synthesis of this compound analogs, thereby enabling the diversification of the mitomycin scaffold and the exploration of new chemical entities.

Combinatorial Biosynthesis for Diversified Mitomycin Structures

Combinatorial biosynthesis represents a powerful strategy for generating a diverse array of mitomycin structures, including novel analogs and potentially epimers like this compound, through the rational manipulation of the biosynthetic pathways in producing microorganisms. acs.orgohiolink.edu The biosynthesis of the mitosane core is known to originate from precursors such as 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate. nih.govcaltech.eduresearchgate.net

By genetically engineering the producing microbial strains, such as Streptomyces lavendulae or Streptomyces caespitosus, researchers can introduce or modify genes responsible for specific enzymatic steps. caltech.eduudel.eduresearchgate.net This genetic manipulation can lead to the production of non-natural or structurally modified mitomycins by altering the enzymes involved in the assembly of building blocks, introducing different substituents, or even influencing the stereochemical outcomes at particular positions within the molecule. While the provided search results highlight the potential of combinatorial biosynthesis for diversifying mitomycin structures, specific examples directly leading to this compound through this method are not detailed. Nevertheless, this approach allows for the exploration of a broad chemical space beyond what is typically accessible through conventional chemical synthesis alone.

Molecular Mechanisms of Action Relevant to 9 Epimitomycin D

Reductive Activation Pathways

The conversion of the quinone moiety of 9-Epimitomycin D into a reactive alkylating agent is a key process in its mechanism of action. This transformation can be initiated by either a one-electron or a two-electron reduction mechanism, each leading to the formation of distinct reactive intermediates.

The activation of the mitomycin core can be initiated by either a single-electron or a two-electron reduction of the quinone ring. The one-electron reduction pathway results in the formation of a semiquinone radical intermediate. This radical can then undergo further reactions, including the generation of reactive oxygen species (ROS) through futile redox cycling with molecular oxygen, or it can be further reduced to the hydroquinone (B1673460).

Alternatively, a direct two-electron reduction bypasses the semiquinone radical stage and directly yields the hydroquinone form. The specific pathway that predominates is influenced by the cellular environment, including the availability of specific enzymes and the local oxygen concentration.

The one-electron reduction of the this compound quinone produces a semiquinone radical. This intermediate is a key branching point in the activation pathway. In the presence of oxygen, the semiquinone can transfer an electron to O₂, regenerating the parent quinone and producing a superoxide (B77818) radical. This process, known as futile cycling, can lead to oxidative stress within the cell.

The two-electron reduction of the quinone, or the subsequent one-electron reduction of the semiquinone, leads to the formation of the hydroquinone intermediate. The hydroquinone is the critical precursor to the active alkylating species. Following its formation, a spontaneous cascade of electronic rearrangements occurs, leading to the expulsion of the methoxy (B1213986) group at position C9a and the formation of an electrophilic aziridinium (B1262131) ion.

| Reduction Pathway | Key Intermediate | Subsequent Events |

| One-Electron Reduction | Semiquinone Radical | Futile redox cycling with O₂, further reduction to hydroquinone |

| Two-Electron Reduction | Hydroquinone | Spontaneous electronic rearrangement, formation of aziridinium ion |

The reductive activation of mitomycins is not a spontaneous process but is catalyzed by various intracellular reductases. DT-diaphorase (NAD(P)H:quinone oxidoreductase 1, NQO1) is a key enzyme that primarily catalyzes the two-electron reduction of quinones to hydroquinones. This direct conversion is often considered a detoxification pathway for many quinones, as it bypasses the formation of the potentially harmful semiquinone radical. However, in the case of mitomycins, this two-electron reduction is a critical activation step.

Other enzymes, such as NADH cytochrome c reductase, are capable of performing one-electron reductions, leading to the formation of the semiquinone radical. The relative activity of these and other reductases within a cell can therefore dictate the predominant activation pathway and the subsequent biological effects of this compound.

DNA Interaction and Modification

Once activated to its electrophilic form, this compound can covalently bind to DNA, leading to the formation of various adducts. These DNA modifications are the primary cause of the compound's cytotoxic effects.

The activated hydroquinone-derived species of this compound is a potent bifunctional alkylating agent. The initial alkylation event typically occurs at the N2 position of a guanine (B1146940) base in the minor groove of the DNA double helix. This initial monofunctional adduct can then lead to further reactions.

Following the formation of the initial monoadduct, the second reactive site on the activated this compound molecule can react with a second guanine base. This second alkylation can occur on the same DNA strand, resulting in an intrastrand cross-link , or on the opposite strand, leading to an interstrand cross-link (ICL) .

Interstrand cross-links are particularly cytotoxic lesions as they covalently link the two strands of the DNA, preventing their separation. This blockage of strand separation is a major impediment to essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

| Type of DNA Damage | Description | Consequence |

| Monoadduct | Covalent attachment to a single DNA base (typically guanine) | Can be a precursor to cross-links or be repaired |

| Intrastrand Cross-link | Covalent linkage of two bases on the same DNA strand | Can distort the DNA helix and interfere with DNA processing |

| Interstrand Cross-link (ICL) | Covalent linkage of two bases on opposite DNA strands | Prevents DNA strand separation, blocks replication and transcription |

Interactions with Cellular Macromolecules Beyond DNA

While DNA is the primary target of this compound, its reactivity is not exclusively limited to this macromolecule. The activated form of the drug can also interact with other cellular components, including nuclear proteins.

The formation of DNA-protein cross-links is another important aspect of the molecular toxicology of mitomycins. These adducts can further disrupt normal cellular processes by trapping essential proteins on the DNA, thereby interfering with replication, transcription, and repair. Among the proteins that have been implicated in such interactions are the High Mobility Group (HMG) proteins. Specifically, the HMGI/Y family of proteins are architectural transcription factors that bind to the minor groove of AT-rich DNA sequences. Given that mitomycins also interact with the minor groove, it is plausible that the activated drug can form covalent cross-links between DNA and these closely associated proteins. Such cross-linking would sterically hinder the access of other DNA-processing enzymes and disrupt the regulation of gene expression.

The reaction of activated this compound with DNA can result in two primary types of adducts: monoalkylation events and interstrand cross-links. In a monoalkylation event , the drug forms a covalent bond with a single DNA base. While these lesions can be mutagenic and cytotoxic, they are generally less lethal than interstrand cross-links.

Interstrand cross-links (ICLs) are formed when a single molecule of the drug covalently links the two complementary strands of the DNA double helix. ICLs are particularly cytotoxic lesions because they physically prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. The formation of ICLs is a more complex process that requires the activation of a second alkylating functionality on the mitomycin molecule after the initial monoalkylation has occurred. The ratio of monoalkylation events to cross-linking can be influenced by various factors, including the specific mitomycin analogue and the cellular redox environment.

| Type of DNA Adduct | Description | Relative Cytotoxicity |

| Monoalkylation | Covalent attachment of the drug to a single DNA base. | Moderate |

| Interstrand Cross-link | A single drug molecule covalently linking both strands of the DNA helix. | High |

Cellular Responses to Mitomycin-DNA Adducts

The formation of mitomycin-DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. However, the extensive nature of this damage often overwhelms the cell's repair capacities, leading to the inhibition of critical cellular processes.

A primary and direct consequence of the formation of this compound-DNA adducts, particularly interstrand cross-links, is the potent inhibition of DNA synthesis and replication. The presence of these bulky adducts and the covalent tethering of the two DNA strands physically obstruct the progression of the DNA replication machinery. DNA polymerases are unable to traverse these lesions, leading to the stalling of replication forks. This replication blockade can trigger cell cycle arrest, providing the cell with an opportunity to repair the damage. However, if the damage is too extensive and cannot be repaired in a timely manner, the persistent stalling of replication forks can lead to the collapse of the replication machinery and the induction of programmed cell death (apoptosis).

Induction of Mutagenesis and DNA Repair Pathways

There is no specific information available detailing how this compound induces mutagenesis or activates specific DNA repair pathways. Research on the broader class of mitomycins, such as Mitomycin C, indicates that they are potent DNA alkylating agents. drugbank.comcancer.govnih.gov This alkylation can lead to DNA cross-linking, which stalls replication and can result in mutations if not properly repaired. drugbank.comnih.gov Cells possess multiple DNA repair pathways to counteract such damage, including nucleotide excision repair and homologous recombination. nih.govmdpi.comnih.gov However, the specific interactions of this compound with these pathways, and its distinct mutagenic signature, have not been documented in the available literature.

Modulation of Signal Transduction Cascades

No studies were identified that specifically investigate the effects of this compound on signal transduction cascades. Many cellular processes are regulated by intricate signaling pathways, which can be modulated by external stimuli, including chemical compounds. mdpi.com Alterations in these pathways can impact cell proliferation, survival, and differentiation. Without specific research, it is not possible to determine which, if any, signal transduction cascades are affected by this compound.

Mechanisms of Apoptosis Induction (e.g., Caspase Cascade Activation)

The mechanism by which this compound may induce apoptosis, including the activation of the caspase cascade, has not been elucidated in the available scientific literature. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.govnih.gov A key component of this process is the activation of a family of proteases called caspases, which execute the dismantling of the cell. nih.govfrontiersin.org While many chemotherapeutic agents induce apoptosis, the specific triggers and pathways activated by this compound remain unknown.

Hypoxia-Selective Activation Mechanisms

Information regarding the hypoxia-selective activation of this compound is not present in the currently accessible scientific literature.

Differential Bioreduction in Hypoxic Cellular Environments

The differential bioreduction of this compound in hypoxic (low oxygen) cellular environments has not been specifically studied. Some anticancer agents are designed to be activated under hypoxic conditions, which are characteristic of solid tumors. nih.gov This selectivity is often achieved through bioreduction, a process where enzymes in the low-oxygen environment chemically alter the compound to an active, cytotoxic form. Whether this compound undergoes such a selective activation process has not been reported.

Structure Activity Relationship Studies for 9 Epimitomycin D and Analogs

Impact of Stereochemistry at C9/C9a on Biological Activity

The stereochemistry at the C9 and C9a positions of the mitomycin core is a critical determinant of biological activity. Mitomycin D possesses a C9α configuration, which is opposite to the C9β configuration found in the more common Mitomycin C. beilstein-journals.orgacs.org Interestingly, the epimerization of the C9 position can significantly impact the compound's potency.

It has been demonstrated that 9-epi-mitomycin B, an epimer of mitomycin B with a C9β configuration, exhibits greater activity than its natural C9α counterpart. beilstein-journals.org This suggests that the stereochemical arrangement at C9 plays a crucial role in the molecule's interaction with its biological targets. A proposed mechanism for this epimerization involves a base-catalyzed reversible opening of the tetracyclic pyrrolido-indole structure at the carbinolamine junction, leading to the formation of a more stable isomer. beilstein-journals.org

The stereochemistry at C9a also influences the molecule's reactivity. The expulsion of the substituent at C9a is a key step in the activation cascade that leads to DNA alkylation. nih.gov The orientation of this group can affect the ease of its elimination, thereby modulating the rate of activation and subsequent cytotoxicity.

Table 1: Comparison of Stereochemistry and Activity in Mitomycins

| Compound | C9 Stereochemistry | Relative Biological Activity |

| Mitomycin B | α | Less active |

| 9-epi-Mitomycin B | β | More active |

This table illustrates the enhanced activity observed with the C9β configuration compared to the C9α configuration in the mitomycin B series.

Influence of Substituents on the Aromatic Ring (e.g., C7 position)

Substituents on the aromatic quinone ring, particularly at the C7 position, have a profound effect on the biological activity of mitomycins. nih.gov These substituents can alter the electronic properties of the quinone system, which in turn affects the compound's reduction potential and, consequently, its activation.

For instance, the nature of the substituent at the C7 amino group can be modified to create analogs with altered properties. acs.orgacs.org Studies on C7-substituted Mitomycin C analogs have shown that the biological activity can be significantly altered depending on the nature of the substituent. nih.gov For example, introducing different spacer and sugar moieties at the N7 position has led to compounds with either decreased or enhanced antitumor activity compared to the parent Mitomycin C. nih.gov Specifically, an analog with a phenolic spacer (MC-77) showed greater in vitro antitumor activity than Mitomycin C, while one with a butanoic acid spacer (MC-62) was less potent. nih.gov

Electron-withdrawing groups at the C7 position generally make the compound easier to reduce, which can lead to more efficient activation and higher cytotoxicity. nih.gov This is because these groups help to stabilize the semiquinone radical anion formed during the reduction process. nih.gov

Table 2: Impact of C7 Substituents on In Vitro Antitumor Activity of Mitomycin C Analogs

| Analog | C7 Substituent | Relative In Vitro Potency |

| Mitomycin C | -NH2 | Baseline |

| MC-62 | Butanoic acid spacer with glucopyranose | Less potent than Mitomycin C |

| MC-77 | Phenolic spacer with glucopyranose | More potent than Mitomycin C |

This table demonstrates how different substituents at the C7 position can modulate the antitumor activity of Mitomycin C analogs.

Correlation of Reduction Potential with Enzymatic Activation Efficiency

The antitumor activity of mitomycins is contingent upon their bioreductive activation. beilstein-journals.orgaacrjournals.org This process involves the reduction of the quinone ring to a semiquinone or hydroquinone (B1673460), which is a prerequisite for the subsequent DNA alkylation steps. researchgate.netresearchgate.net The efficiency of this enzymatic activation is directly correlated with the reduction potential of the mitomycin analog. nih.gov

A less negative reduction potential facilitates easier enzymatic reduction. nih.gov The reduction potential is influenced by the substituents on the quinone ring, as discussed in the previous section. Compounds with electron-withdrawing groups are more readily reduced and often exhibit higher cytotoxicity. nih.gov

Various cellular reductases, including cytochrome P-450 reductase and DT-diaphorase (DTD), have been implicated in the bioreductive activation of Mitomycin C. aacrjournals.org The activation process is often more efficient under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. nih.govyale.edu This selective activation in hypoxic environments is a key aspect of the antitumor selectivity of bioreductive drugs like mitomycins. nih.gov

Table 3: Factors Influencing Enzymatic Activation of Mitomycins

| Factor | Impact on Reduction Potential | Effect on Activation Efficiency |

| Electron-withdrawing substituents at C7 | Less negative | Increased |

| Electron-donating substituents at C7 | More negative | Decreased |

| Hypoxic conditions | No direct impact on potential | Favors activation by certain reductases |

This table summarizes the relationship between molecular features, reduction potential, and the efficiency of enzymatic activation.

Role of Specific Functional Groups in DNA Cross-Linking Efficacy

The ultimate cytotoxic effect of mitomycins is largely attributed to their ability to form covalent cross-links with DNA. wikipedia.orgnih.gov Several functional groups within the mitomycin structure are essential for this process, including the aziridine (B145994) ring, the carbamate (B1207046) group at C10, and the quinone. yale.edu

The process begins with the reductive activation of the quinone. researchgate.net This activation unmasks the alkylating potential of the molecule. The aziridine ring at C1 and C2 is a key electrophilic center that initiates the alkylation of DNA, typically at the N2 position of guanine (B1146940). nih.govresearchgate.net Following the initial monofunctional alkylation, a second alkylation can occur, leading to the formation of an interstrand cross-link (ICL). rsc.org The carbamate group at C10 is crucial for this second alkylation step, as its departure creates the second electrophilic site. nih.gov

The efficacy of DNA cross-linking can be influenced by modifications to these functional groups. For example, decarbamoyl mitomycin C, which lacks the carbamate group, exhibits a different stereochemical preference for alkylation. rsc.org The ability of mitomycins to form ICLs is considered the primary lesion responsible for their potent cytotoxicity, as these lesions are particularly challenging for cellular DNA repair mechanisms to resolve. nih.govnih.gov

Table 4: Key Functional Groups and Their Roles in DNA Cross-Linking

| Functional Group | Location | Role in DNA Cross-Linking |

| Quinone | Ring C | Undergoes reduction to activate the molecule |

| Aziridine | C1, C2 | Acts as the primary electrophile for the first DNA alkylation |

| Carbamate | C10 | Functions as a leaving group to enable the second DNA alkylation, forming the cross-link |

This table highlights the critical functional groups in the mitomycin structure and their specific contributions to the DNA cross-linking mechanism.

Advanced Analytical Methodologies in 9 Epimitomycin D Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental technique for separating individual chemical compounds from a mixture. wikipedia.org The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. byjus.com For a compound like 9-Epimitomycin D, chromatographic methods are indispensable for its purification from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. chromatographyonline.com It operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). eag.com The technique's high resolution and sensitivity make it suitable for the analysis of complex pharmaceutical compounds like this compound.

Research Findings: In the context of this compound, HPLC is primarily used as a purification and quality control tool. A reversed-phase HPLC (RP-HPLC) approach is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. The separation mechanism relies on hydrophobic interactions; more nonpolar compounds are retained longer on the column.

The method involves injecting the sample into the HPLC system and eluting it with a gradient of solvents, such as a mixture of water and acetonitrile, often with a modifier like formic acid to improve peak shape. oiv.int The detector, typically a UV-Vis detector set at a specific wavelength (e.g., 265 nm or 292 nm), monitors the eluent as it exits the column, generating a chromatogram where peaks correspond to different components. nih.govoatext.com The retention time of this compound under specific conditions serves as a key identifier. Method validation would typically ensure linearity, precision, accuracy, and establish limits of detection (LOD) and quantification (LOQ). oatext.com

| HPLC Parameter | Typical Conditions for Analysis of Heterocyclic Compounds |

| Column Type | Reversed-Phase (e.g., C18, 5 µm, 4.6 x 250 mm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid oiv.int |

| Flow Rate | 1.0 - 2.0 mL/min nih.gov |

| Detection | UV-Vis at 265 nm or 292 nm nih.govoatext.com |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 35 °C frontiersin.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. eag.com It offers exceptional sensitivity and selectivity, making it ideal for identifying and quantifying compounds at very low concentrations in complex matrices. technologynetworks.com

Research Findings: For this compound, LC-MS/MS serves as a definitive identification tool. After separation via the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The instrument first selects a precursor ion corresponding to the mass-to-charge ratio (m/z) of protonated this compound ([M+H]⁺). This precursor ion is then fragmented, and the resulting product ions are detected. This transition is highly specific to the molecule's structure, providing a high degree of confidence in its identification. eag.com The high sensitivity of LC-MS/MS allows for the detection of trace amounts of this compound and related impurities.

Predicted mass spectrometry data for this compound provides expected values for method development.

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 335.13500 | 177.7 |

| [M+Na]⁺ | 357.11694 | 190.0 |

| [M-H]⁻ | 333.12044 | 180.8 |

| [M+K]⁺ | 373.09088 | 183.2 |

| Data sourced from PubChemLite. uni.lu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture. libretexts.orgsigmaaldrich.com It is often used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the appropriate solvent system for column chromatography. wikipedia.orgyoutube.com

Research Findings: In the synthesis and isolation of this compound, TLC is used as a qualitative tool. google.com A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel GF 254. beilstein-journals.org The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. byjus.com After development, the separated spots are visualized, commonly under UV light. beilstein-journals.orgnih.gov The retention factor (Rf value), the ratio of the distance traveled by the solute to the distance traveled by the solvent, is calculated to characterize the separation. byjus.com

| TLC Parameter | Typical Conditions |

| Stationary Phase | Silica gel plates (e.g., GF 254) beilstein-journals.org |

| Mobile Phase (Eluent) | A mixture of organic solvents, e.g., Chloroform/Methanol |

| Visualization | UV irradiation (254 nm) beilstein-journals.org |

| Application | Monitoring reaction progress, purity assessment, solvent system selection libretexts.orggoogle.com |

Column Chromatography

Column chromatography is a widely used purification technique to isolate desired compounds from a mixture. wikipedia.orgbyjus.com It functions on the same principles as TLC but on a larger scale, allowing for the separation of microgram to kilogram quantities of material. wikipedia.org

Research Findings: Column chromatography is a key step in the purification of this compound following its synthesis. google.com A glass column is packed with a stationary phase, typically silica gel. wikipedia.org The crude mixture containing this compound is loaded onto the top of the column. A solvent (eluent), chosen based on prior TLC analysis, is then passed through the column. youtube.com Components of the mixture move through the column at different rates based on their affinity for the silica gel, allowing them to be separated into different fractions as they exit the column. byjus.com These fractions are collected sequentially, and those containing the pure compound are combined.

| Column Chromatography Parameter | Typical Conditions |

| Stationary Phase | Silica Gel wikipedia.org |

| Mobile Phase (Eluent) | Solvent system optimized by TLC (e.g., Chloroform/Methanol) youtube.com |

| Application | Preparative separation and purification of this compound google.com |

| Detection of Fractions | TLC analysis of collected fractions |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are used to probe the structure of molecules by examining their interaction with electromagnetic radiation. These techniques provide detailed information about molecular structure, functional groups, and atom connectivity. utdallas.edu

Infrared (IR) Spectroscopy for this compound

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. utdallas.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of these absorption frequencies, which are characteristic of the types of chemical bonds and functional groups within the molecule. utdallas.edu

| Functional Group in this compound | Expected IR Absorption Range (cm⁻¹) | Vibration Type |

| Amine (N-H) | 3500 - 3100 | Stretch |

| Hydroxyl (O-H) | 3500 - 3200 (Broad) | Stretch |

| Alkane (C-H) | 3000 - 2850 | Stretch |

| Carbonyl (C=O) of quinone and amide | 1760 - 1670 | Stretch |

| Amide (C=O) | ~1710 | Stretch |

| Alkene (C=C) in ring | 1600 - 1500 | Stretch |

| Carbamate (B1207046) (C-O) | 1320 - 1210 | Stretch |

| Expected ranges are based on general spectroscopic data for these functional groups. utdallas.edulibretexts.org |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netchem-soc.si For a chiral molecule like this compound, this technique is indispensable for unambiguously assigning the spatial arrangement of its atoms. The method relies on the diffraction of X-rays by a single, high-quality crystal of the compound. researchgate.net

The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netnih.gov When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise equivalent in intensity. chem-soc.si By analyzing these intensity differences, the absolute structure can be determined. The Flack parameter is a critical value refined during the crystallographic analysis; a value close to zero for the correct enantiomer confirms the absolute configuration with high confidence. chem-soc.sinih.gov While obtaining a suitable crystal can be a challenge, the structural information it provides is unparalleled in its precision. researchgate.net

| Aspect of X-ray Crystallography | Description | Relevance to this compound |

| Principle | Diffraction of X-rays by electrons in a crystal lattice. | Provides a detailed 3D map of electron density, revealing atomic positions. |

| Requirement | High-quality single crystal. | Growing a suitable crystal of this compound is a prerequisite for analysis. |

| Anomalous Dispersion | Wavelength-dependent scattering effects used to differentiate between enantiomers. researchgate.net | Enables the non-ambiguous determination of the molecule's absolute stereochemistry. |

| Flack Parameter | A parameter refined from diffraction data to indicate the correctness of the assigned enantiomer. nih.gov | A value near 0 provides strong statistical confidence in the absolute configuration of this compound. |

| Outcome | Unambiguous determination of bond lengths, angles, and absolute configuration. sci-hub.se | Crucial for understanding structure-activity relationships and reaction mechanisms. |

Biochemical Assays for Enzymatic Activity Profiling

In Vitro Enzyme Reaction Assays with Substrates and Co-factors

In vitro enzyme assays are fundamental for characterizing the enzymes that may metabolize this compound or be involved in its biosynthesis. databiotech.co.il These assays allow researchers to study enzyme kinetics and inhibition in a controlled environment, free from the complexities of a whole cell. databiotech.co.il A typical assay includes the purified enzyme, the substrate (in this case, a potential precursor to or this compound itself), and any necessary co-factors required for catalysis. nih.govsigmaaldrich.com

For instance, in the biosynthesis of the related mitomycin family, methyltransferase enzymes are crucial. Research on the mitomycin C pathway has utilized in vitro assays to define the function of specific enzymes. The methyltransferase MmcR was shown to catalyze the O-methylation of 7-hydroxymitomycins using S-adenosylmethionine (AdoMet) as a co-factor and methyl donor. acs.org Similarly, the enzyme MitN was identified as an aziridine (B145994) N-methyltransferase that acts on 9-epi-mitomycin C, a direct analogue of this compound. researchgate.net These studies involve incubating the purified enzyme with the substrate and co-factor, and then analyzing the reaction mixture over time using techniques like HPLC to quantify the formation of the product.

| Component | Role in the Assay | Example from Mitomycin Research |

| Purified Enzyme | The catalyst being studied. | MmcR or MitN methyltransferases. acs.orgresearchgate.net |

| Substrate | The molecule the enzyme acts upon. | 7-demethylmitomycin A or 9-epi-mitomycin C. acs.orgresearchgate.net |

| Co-factor | Non-protein chemical compound required for the enzyme's activity. sigmaaldrich.com | S-adenosylmethionine (AdoMet) for methyltransferases. acs.org |

| Buffer | Maintains stable pH and ionic strength for optimal enzyme activity. | Phosphate or Tris-based buffers. |

| Detection Method | Quantifies substrate depletion or product formation. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS). |

Protein Purification and Characterization for Mechanistic Studies

To perform meaningful in vitro assays and understand an enzyme's mechanism, the enzyme must first be isolated and purified. nih.govnih.gov This process typically begins with overexpressing the gene encoding the target protein in a host system like E. coli. nih.gov The cells are then lysed, and the target protein is separated from the complex mixture of cellular components. scribd.com

A common strategy involves affinity chromatography, where the recombinant protein is engineered to have a "tag" (e.g., a polyhistidine-tag) that binds specifically to a resin in a chromatography column. scribd.comresearchgate.net After washing away unbound proteins, the tagged protein is eluted in a highly pure form. Subsequent purification steps, such as size-exclusion or ion-exchange chromatography, may be used to achieve homogeneity. scribd.com Once purified, the protein is characterized to confirm its identity, purity (e.g., via SDS-PAGE), and concentration. igem.org This purified enzyme is then used in mechanistic studies to understand its function in relation to compounds like this compound. nih.gov This approach was used to purify the MitN and MmcR enzymes for their functional characterization in mitomycin biosynthesis. acs.orgresearchgate.net

Cell-Based Assays for Molecular Mechanism Investigation

DNA Adduct Formation and Quantification Assays

Mitomycins are known for their ability to alkylate DNA, a key event in their mechanism of action. nih.gov Cell-based assays are essential for investigating whether this compound shares this property. These assays involve treating cultured cells with the compound and then determining if it covalently binds to the cellular DNA to form adducts. nih.gov

The process begins with exposing a specific cell line to this compound. Following exposure, the genomic DNA is carefully isolated from the cells. hhearprogram.org This DNA is then typically digested into individual nucleosides using a cocktail of enzymes. The resulting mixture is then analyzed by highly sensitive analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This method can separate the modified nucleosides (the DNA adducts) from the normal, unmodified ones and provide structural information for identification, as well as precise quantification. nih.govberkeley.edu The level of adduct formation is often reported as the number of adducts per million or billion normal nucleotides, providing a quantitative measure of the compound's DNA-damaging potential. nih.gov

| Assay Step | Purpose | Typical Method |

| Cell Exposure | Introduce the compound to a biological system. | Incubation of cultured human cancer cells with this compound. |

| DNA Isolation | Extract and purify genomic DNA from the treated cells. | Phenol-chloroform extraction or commercial kits. |

| DNA Hydrolysis | Break down DNA into individual nucleosides. | Enzymatic digestion with nucleases and phosphatases. |

| Adduct Detection & Quantification | Identify and measure the amount of specific DNA adducts. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov |

Protein-Protein Interaction Studies (e.g., Pull-down, Surface Plasmon Resonance)

Beyond DNA, the biological activity of a compound can be mediated through its influence on protein-protein interactions (PPIs), or it may interact directly with specific proteins. nih.govnih.gov Furthermore, understanding the biosynthesis of complex natural products like this compound requires studying the interactions between the enzymes in the biosynthetic pathway. researchgate.net

Pull-down assays are a type of affinity purification used to identify protein-protein interactions in vitro. In a typical setup, a "bait" protein is tagged and immobilized on beads. This bait is then incubated with a cell lysate or a purified "prey" protein. If the prey interacts with the bait, it will be captured and "pulled down" with the beads. After washing, the interacting proteins can be identified by methods like Western blotting or mass spectrometry. This technique was used to demonstrate the interactions between the MmcB acyl carrier protein and the tailoring enzymes MitB and MitF in mitomycin biosynthesis. researchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. researchgate.net One protein (the ligand) is immobilized on a sensor chip, and its potential binding partner (the analyte) is flowed over the surface. Binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the quantitative measurement of binding kinetics (association and dissociation rates) and affinity. SPR was used to confirm and quantify the affinity of the interactions between MmcB and the MitB and MitF enzymes. researchgate.net

| Technique | Principle | Information Gained | Application Example |

| Pull-Down Assay | A "bait" protein captures its interacting "prey" from a solution. | Qualitative identification of interaction partners. | Demonstrating that MmcB interacts with MitB and MitF. researchgate.net |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand on a sensor surface. | Quantitative data on binding affinity (KD), and association/dissociation rates (ka, kd). researchgate.net | Confirming the MmcB-MitB/MitF interactions and measuring their binding strength. researchgate.net |

Cellular Response Monitoring (e.g., Apoptosis Pathway Markers)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many cytotoxic agents exert their anti-cancer effects. Monitoring the cellular response to this compound involves the detailed observation of markers within the apoptosis pathways. Apoptosis is a highly regulated process involving two main signaling routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. anygenes.com

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors of the tumor necrosis factor receptor (TNFR) superfamily. anygenes.com This engagement leads to the formation of the death-inducing signaling complex (DISC), which subsequently activates initiator caspases, such as caspase-8. nih.govmdpi.com

The intrinsic pathway , on the other hand, is triggered by various intracellular stresses, including DNA damage and treatment with cytotoxic drugs. thermofisher.com This pathway is largely regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial membrane. anygenes.com A critical event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.govthermofisher.com Cytosolic cytochrome c then binds to Apaf-1 and procaspase-9, forming a complex known as the apoptosome, which activates caspase-9. anygenes.com

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7. nih.govmdpi.com These caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Several key markers are monitored to assess the induction of apoptosis by this compound:

Caspase Activation: The activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) is a central event in apoptosis. abcam.com Their activity can be measured using various techniques, including western blotting to detect the cleaved, active forms of the caspases and colorimetric or fluorometric assays that measure the cleavage of specific substrates. nih.govabcam.com

Cytochrome c Release: The translocation of cytochrome c from the mitochondria to the cytosol is a hallmark of the intrinsic pathway. abcam.com This can be detected by cell fractionation followed by western blotting of the cytosolic and mitochondrial fractions. nih.govabcam.com

Bcl-2 Family Protein Expression: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating the intrinsic pathway. thermofisher.com Changes in the expression levels of these proteins in response to this compound can be quantified using techniques like western blotting.

DNA Fragmentation: A late-stage event in apoptosis is the fragmentation of nuclear DNA into nucleosomal units. nih.gov This can be visualized as a characteristic "ladder" on an agarose (B213101) gel or quantified using assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Phosphatidylserine (B164497) Exposure: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, it translocates to the outer leaflet, where it can be detected by its high affinity for Annexin V. nih.gov Flow cytometry using fluorescently labeled Annexin V is a common method for detecting early apoptotic cells. abcam.com

Table 1: Key Apoptosis Pathway Markers in this compound Research

| Marker | Pathway | Detection Method | Significance |

|---|---|---|---|

| Active Caspase-3 | Common Execution | Western Blot, ELISA, Flow Cytometry | Indicates commitment to apoptosis. nih.gov |

| Cleaved PARP | Common Execution | Western Blot | A substrate of active caspases, its cleavage is a hallmark of apoptosis. abcam.com |

| Cytochrome c | Intrinsic | Western Blot (Cellular Fractions), Immunofluorescence | Release from mitochondria signifies intrinsic pathway activation. abcam.com |

| Bax/Bcl-2 Ratio | Intrinsic | Western Blot, qPCR | An increased ratio promotes mitochondrial permeabilization. thermofisher.com |

| Annexin V Staining | Early Apoptosis | Flow Cytometry | Detects externalization of phosphatidylserine. nih.gov |

| DNA Laddering/TUNEL | Late Apoptosis | Gel Electrophoresis, Microscopy/Flow Cytometry | Indicates nuclear fragmentation. nih.gov |

Method Validation Principles for Research Applications

To ensure the reliability and accuracy of data generated in the study of this compound, the analytical methods used must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. qbdgroup.comujpronline.com Key principles of method validation include the assessment of accuracy, precision, linearity, range, and robustness. eirgenix.com

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. wikipedia.org It is a measure of the systematic error of a method. wikipedia.org Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and comparing the measured value to the true value. iscd.org Another approach is to perform recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the assay is calculated. iosrphr.org According to ICH guidelines, accuracy should be assessed using a minimum of 9 determinations over at least 3 concentration levels covering the specified range. qbdgroup.comich.org The results are often expressed as percent recovery. ich.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wikipedia.orglabmanager.com It is a measure of the random error of a method and is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. labmanager.com Precision is considered at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time. labmanager.com This is also referred to as intra-assay precision.

Intermediate Precision: The precision obtained within the same laboratory but with variations such as different days, different analysts, or different equipment. iosrphr.org

Reproducibility: The precision obtained between different laboratories (inter-laboratory studies). iosrphr.org

Table 2: Example Data for Accuracy and Precision Assessment of a this compound HPLC Assay

| Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) |

|---|---|---|---|---|---|---|

| 1.0 | 0.98 | 1.01 | 0.99 | 0.99 | 99.0% | 1.53% |

| 5.0 | 5.05 | 4.98 | 5.01 | 5.01 | 100.2% | 0.70% |

| 10.0 | 10.10 | 9.95 | 10.05 | 10.03 | 100.3% | 0.76% |

Linearity and Range Determination

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. qbdgroup.com To establish linearity, a series of at least five concentrations of the analyte should be prepared and analyzed. ich.org The results are then plotted as signal versus concentration, and a linear regression analysis is performed. The correlation coefficient (r), y-intercept, and slope of the regression line should be determined. qbdgroup.com A high correlation coefficient, typically greater than 0.99, is generally considered evidence of a good linear relationship. labmanager.com

The Range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu The specified range is normally derived from linearity studies and is dependent on the intended application of the method. qbdgroup.com

Table 3: Linearity Data for a this compound Spectrophotometric Assay

| Concentration (µg/mL) | Absorbance (AU) |

|---|---|

| 0.5 | 0.102 |

| 1.0 | 0.205 |

| 2.5 | 0.510 |

| 5.0 | 1.015 |

| 7.5 | 1.520 |

| 10.0 | 2.030 |

Linear Regression Analysis:

Robustness Evaluation in Analytical Procedures

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org It provides an indication of the method's reliability during normal usage. ich.org The evaluation of robustness should be considered during the development phase of the analytical method. ich.org

To test for robustness, small variations are intentionally introduced to the method parameters, and the effect on the results is observed. Examples of typical variations include:

In High-Performance Liquid Chromatography (HPLC):

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Different columns (lots and/or suppliers)

Temperature

Flow rate

In Spectrophotometry:

pH of the solution

Wavelength

Incubation time

If the variations in the method parameters have a significant effect on the results, these parameters should be suitably controlled, or a precautionary statement should be included in the procedure. ich.org The robustness of a method can be evaluated using experimental designs such as fractional factorial designs. researchgate.net

Table 4: Robustness Study of an HPLC Method for this compound

| Parameter | Variation | Effect on Peak Area (% Change) | Effect on Retention Time (% Change) |

|---|---|---|---|

| Mobile Phase pH | 6.8 ± 0.2 | < 2.0% | < 1.0% |

| Acetonitrile % | 40% ± 2% | < 1.5% | < 5.0% |

| Column Temperature | 30°C ± 2°C | < 1.0% | < 2.0% |

| Flow Rate | 1.0 mL/min ± 0.1 mL/min | < 3.0% | < 8.0% |

Future Research Trajectories for 9 Epimitomycin D and Mitomycinoids

Deeper Elucidation of Biosynthetic Reaction Sequences and Intermediates

While significant strides have been made, a complete, step-by-step map of mitomycin biosynthesis remains a critical goal. The general pathway is understood to begin with the convergence of three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate, which together form the characteristic mitosane core. scirp.orgresearchgate.netresearchgate.net The biosynthesis of the key AHBA intermediate itself proceeds from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). scirp.org However, many of the subsequent tailoring reactions, including their precise order and the enzymes that catalyze them, are still under investigation. scirp.org

A pivotal, yet not fully characterized, step is the condensation of AHBA and D-glucosamine to form the initial mitosane scaffold. scirp.org Research has identified a cohort of enzymes essential for the early stages of mitosane assembly, including the CoA ligase MitE, the acyl carrier protein (ACP) MmcB, the glycosyltransferase MitB, the deacetylase MitC, and reductases MitF and MitH. researchgate.netnih.gov It has been shown that the process initiates with the loading of AHBA onto the MmcB acyl carrier protein by the MitE acyl ACP synthetase; this is followed by the transfer of an N-acetyl-D-glucosamine (GlcNAc) moiety from UDP-GlcNAc, a reaction catalyzed by MitB. acs.orgnih.gov

Later-stage modifications are also becoming clearer. Specific methyltransferases have been identified, such as MmcR, which methylates the 7-hydroxyl group, and MitM, which acts on the aziridine (B145994) nitrogen. researchgate.netnih.govnih.gov The creation of a mitN deletion mutant in Streptomyces lavendulae led to the accumulation of 9-epi-mitomycin C, revealing MitN's role in a parallel pathway specific to mitomycins with 9α-stereochemistry. nih.govacs.org Future work will focus on isolating and characterizing the remaining unknown intermediates and enzymes to provide a complete, sequential understanding of this complex biosynthetic puzzle. The synthesis of putative biosynthetic intermediates is one strategy being employed to probe these unknown steps. mdpi.comtandfonline.com

Table 1: Key Precursors and Early Intermediates in Mitosane Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis | Citation |

|---|---|---|

| 3-amino-5-hydroxybenzoic acid (AHBA) | Core aromatic building block | scirp.orgresearchgate.netresearchgate.netmdpi.com |

| D-Glucosamine | Provides the aziridine nitrogen and part of the core structure | scirp.orgresearchgate.netmdpi.com |

| Carbamoyl phosphate | Source of the carbamoyl group at C-10 | researchgate.net |

| MmcB-tethered AHBA | Early-stage intermediate, substrate for glycosylation | acs.orgnih.gov |

| 9-epi-mitomycin C | Intermediate in the parallel pathway for 9α-epimers | nih.govacs.org |

Exploration of Novel Mitomycin Natural Products via Synthetic Biology Approaches

The growing knowledge of the mitomycin biosynthetic gene cluster opens the door to discovering or creating novel mitomycinoids through synthetic biology. By manipulating the genetic blueprint of producing organisms like S. lavendulae, researchers can alter the biosynthetic pathway to generate new analogs that may not be accessible through traditional chemical synthesis. researchgate.net

Genetic engineering has already proven to be a powerful tool for pathway elucidation and the generation of new compounds. For example, the targeted deletion of specific genes has led to the isolation of previously uncharacterized intermediates, which are themselves novel mitomycin structures. The creation of a mitN deletion mutant directly resulted in the accumulation of 9-epi-mitomycin C. nih.govacs.org Similarly, deleting the mmcR methyltransferase gene led to the production of two new intermediates: 7-demethylmitomycin A and 7-demethylmitomycin B. nih.gov Other molecular manipulations have yielded compounds such as 9a-demethyl mitomycin A and 9-epimitomycin B. researchgate.net These successes highlight the potential of combinatorial biosynthesis, where genes from different pathways could be mixed and matched to produce a wider array of mitomycin analogs with potentially improved or unique biological activities. researchgate.net

Characterization of Unusual Enzymatic Mechanisms in Mitosane Assembly

The biosynthesis of mitomycins involves several enzymatic reactions with unusual mechanisms that are of significant scientific interest. One of the most intriguing aspects is the existence of two distinct series of products that differ only in their stereochemistry at the C9 position (C9β and C9α configurations). nih.gov The enzymatic logic that governs the divergence and convergence of these parallel pathways is not yet fully understood. The enzyme MitN, for instance, has been identified as an aziridine N-methyltransferase that acts on 9-epi-mitomycin C (a 9α-epimer) to produce mitomycin E, confirming its role in the 9α-specific branch of the pathway. nih.gov

Another area of focus is the unique assembly line for the mitosane core, which is dependent on an acyl carrier protein (MmcB). nih.gov The initial building block, AHBA, is activated and loaded onto MmcB, which then serves as a platform for subsequent modifications by enzymes like the glycosyltransferase MitB and the reductase MitF. acs.orgnih.gov Characterizing the specific protein-protein interactions between MmcB and its partner enzymes is crucial for understanding how the intermediate is shuttled and modified. nih.gov Furthermore, the proposed involvement of a radical S-adenosylmethionine (SAM) enzyme, MitD, for a key C-C bond formation step represents a complex and fascinating catalytic mechanism that warrants deeper investigation. researchgate.netnih.gov

Rational Design and Synthesis of Advanced Mitomycin Analogs with Modified Properties

Parallel to biosynthetic studies, chemical synthesis provides a powerful avenue for creating advanced mitomycin analogs with tailored properties. Rational design aims to address the limitations of natural mitomycins, such as toxicity, and to enhance their desired activities. A notable success in this area is the development of analogs like FR900482, which was designed to circumvent the production of harmful superoxide (B77818) radicals that can occur during the bioreductive activation of mitomycin C's quinone moiety. acs.orgmdpi.com

The total synthesis of mitomycins is a formidable challenge due to the molecule's dense and reactive functional groups, particularly the task of correctly installing the C9a hydroxyl group. researchgate.net However, successful syntheses not only provide access to the natural products but also enable the creation of unique analogs that cannot be produced biologically. For instance, the chemical synthesis of 9-epi-mitomycin B was achieved, leading to a compound that demonstrated superior biological activity compared to its natural, non-epimerized counterpart. rsc.org These synthetic efforts, coupled with computational modeling, will continue to be instrumental in exploring the structure-activity relationships of mitomycinoids and in designing next-generation compounds with optimized profiles for research applications. researchgate.net

Investigation of Epimer-Specific Biological Activities and Mechanisms

The existence of mitomycin epimers, particularly at the C9 position, raises important questions about how stereochemistry influences biological function. Research has shown that these structural nuances can have significant consequences for activity. For example, the synthetically accessible 9-epi-mitomycin B was found to be more active than mitomycin B, which possesses the opposite stereochemistry at C9. rsc.org This highlights the potential of exploring epimers as a source of improved research compounds.

The discovery of a distinct biosynthetic pathway for the 9α-epimer series, which includes 9-Epimitomycin D's relatives like 9-epi-mitomycin C, underscores that nature has evolved separate machinery to produce these different stereoisomers. nih.govacs.org The enzyme MitN specifically processes the 9α-epimer 9-epi-mitomycin C, while being uninvolved in the biosynthesis of the C9β compounds mitomycin A and C. nih.gov A key area for future research is to conduct head-to-head comparisons of different epimers (e.g., Mitomycin D vs. This compound) in various biological assays. Such studies would elucidate how the spatial arrangement of substituents affects target binding, DNA alkylation efficiency, and cellular uptake, providing a deeper understanding of their mechanisms of action. mdpi.com

Innovative Approaches for Targeted Delivery Systems in Research Models